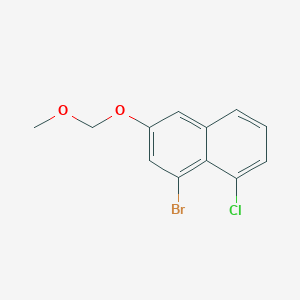
1-Bromo-8-chloro-3-(methoxymethoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-chloro-3-(methoxymethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine, chlorine, and methoxymethoxy groups attached to the naphthalene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-8-chloro-3-(methoxymethoxy)naphthalene can be synthesized through a multi-step process involving the bromination and chlorination of naphthalene, followed by the introduction of the methoxymethoxy group. The general synthetic route involves:
Bromination: Naphthalene is treated with bromine to introduce the bromine atom at the desired position.
Chlorination: The brominated naphthalene is then subjected to chlorination to introduce the chlorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-chloro-3-(methoxymethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydronaphthalene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Formation of substituted naphthalene derivatives.
Oxidation Reactions: Formation of naphthoquinones.
Reduction Reactions: Formation of dihydronaphthalene derivatives.
Scientific Research Applications
1-Bromo-8-chloro-3-(methoxymethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-8-chloro-3-(methoxymethoxy)naphthalene involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms can participate in halogen bonding, while the methoxymethoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: A simpler derivative with only a bromine atom attached to the naphthalene ring.
1-Chloronaphthalene: A derivative with only a chlorine atom attached to the naphthalene ring.
1-Bromo-2-methoxynaphthalene: A derivative with a bromine atom and a methoxy group attached to the naphthalene ring.
Uniqueness
1-Bromo-8-chloro-3-(methoxymethoxy)naphthalene is unique due to the presence of both bromine and chlorine atoms along with the methoxymethoxy group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound in various applications.
Properties
Molecular Formula |
C12H10BrClO2 |
|---|---|
Molecular Weight |
301.56 g/mol |
IUPAC Name |
1-bromo-8-chloro-3-(methoxymethoxy)naphthalene |
InChI |
InChI=1S/C12H10BrClO2/c1-15-7-16-9-5-8-3-2-4-11(14)12(8)10(13)6-9/h2-6H,7H2,1H3 |
InChI Key |
OABCBSBSNQVUJZ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C2C(=C1)C=CC=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















